3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate
Brand Name: Vulcanchem
CAS No.: 1185722-10-4
VCID: VC4344779
InChI: InChI=1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6)
SMILES: C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCCO)O.C(=O)(C(=O)O)O
Molecular Formula: C20H24N2O6S
Molecular Weight: 420.48

3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate

CAS No.: 1185722-10-4

Cat. No.: VC4344779

Molecular Formula: C20H24N2O6S

Molecular Weight: 420.48

* For research use only. Not for human or veterinary use.

3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate - 1185722-10-4

Specification

CAS No. 1185722-10-4
Molecular Formula C20H24N2O6S
Molecular Weight 420.48
IUPAC Name 1-(3-hydroxypropylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Standard InChI InChI=1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6)
Standard InChI Key ZXYQITYGEZQHOJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCCO)O.C(=O)(C(=O)O)O

Introduction

3-((2-Hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate is a complex organic compound derived from the phenothiazine scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications, including antipsychotic and anti-inflammatory effects.

Synthesis Pathway

The synthesis of this compound involves modifying the phenothiazine core to introduce functional groups that enhance its pharmacological properties. The general steps include:

  • Preparation of Phenothiazine Derivative: The phenothiazine core undergoes alkylation to introduce a hydroxypropyl group.

  • Amination Reaction: An amino group is introduced via nucleophilic substitution, forming the intermediate.

  • Formation of Oxalate Salt: The final product is obtained by reacting the intermediate with oxalic acid under controlled conditions.

Key parameters during synthesis include:

  • Controlled temperature and pH to optimize yield.

  • Use of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structure.

Mechanism of Action

The mechanism of action for this compound is likely multifaceted due to its structural complexity:

  • Antipsychotic Activity: The phenothiazine moiety interacts with dopamine receptors, modulating neurotransmitter activity.

  • Anti-inflammatory Effects: The hydroxyl and amino groups may contribute to antioxidant properties, reducing oxidative stress in cellular models.

Studies often employ in vitro assays to evaluate binding affinities and functional responses in cellular systems.

Potential Applications

This compound exhibits a wide range of potential therapeutic uses due to its pharmacological properties:

ApplicationDescription
Antipsychotic TherapyTargeting dopamine receptors for managing schizophrenia or bipolar disorder.
Anti-inflammatory AgentReducing inflammation through antioxidant mechanisms.

Further research is required to explore additional applications in neurodegenerative diseases or cancer therapy.

Research Findings

Preliminary research highlights the following:

  • Enhanced solubility and bioavailability due to the oxalate salt form.

  • Promising results in receptor-binding studies for antipsychotic activity.

  • Potential as an anti-inflammatory agent based on in silico docking studies.

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